molecular formula C15H16N2O3S B4392757 5-[(benzylamino)sulfonyl]-2-methylbenzamide

5-[(benzylamino)sulfonyl]-2-methylbenzamide

Cat. No.: B4392757
M. Wt: 304.4 g/mol
InChI Key: WMTGHURDDQKTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(benzylamino)sulfonyl]-2-methylbenzamide, also known as BSA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. BSA is a small molecule that belongs to the class of sulfonamides, which are known for their antibacterial and antifungal activities. However, BSA has been found to have other important biological activities that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-[(benzylamino)sulfonyl]-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of several cellular pathways. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for cell proliferation. This compound has also been found to inhibit the activity of histone deacetylases, which are important for the regulation of gene expression. Additionally, this compound has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of ion channels and neurotransmitter receptors, and the regulation of the immune response. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(benzylamino)sulfonyl]-2-methylbenzamide in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and reach its target sites. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, careful dosing and monitoring are required to ensure the safety of experimental subjects.

Future Directions

There are several future directions for the research on 5-[(benzylamino)sulfonyl]-2-methylbenzamide, including the investigation of its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and autoimmune disorders. The development of this compound analogs with improved pharmacological properties and reduced toxicity is also an area of interest. Additionally, the elucidation of the molecular mechanisms underlying the biological activities of this compound is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

5-[(benzylamino)sulfonyl]-2-methylbenzamide has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to induce cell death in cancer cells through the activation of apoptotic pathways.
In neuroscience, this compound has been investigated for its potential to modulate the activity of ion channels and neurotransmitter receptors. This compound has been shown to enhance the activity of GABA receptors, which are important for the regulation of neuronal excitability. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
In immunology, this compound has been studied for its ability to modulate the immune response. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10. This compound has also been found to promote the differentiation of regulatory T cells, which are important for the suppression of immune responses.

Properties

IUPAC Name

5-(benzylsulfamoyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-7-8-13(9-14(11)15(16)18)21(19,20)17-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTGHURDDQKTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.